molecular formula C10H11N3OS B13169489 N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13169489
M. Wt: 221.28 g/mol
InChI Key: OLIDMQQFCWYMDY-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide (CAS 1087788-37-1) is a synthetic organic compound featuring a molecular framework of significant interest in medicinal chemistry and drug discovery. The compound integrates two key heterocyclic systems: a 1H-imidazole-1-carboxamide unit and a thiophene ring, linked by an ethyl chain. This specific architecture makes it a valuable building block for the design and synthesis of novel biologically active molecules . With a molecular formula of C10H11N3OS and a molecular weight of 221.28 g/mol , this compound is characterized by a logP of approximately 0.99, indicating moderate lipophilicity . The structure presents two hydrogen bond acceptors and one hydrogen bond donor , features that are critical for its potential interactions with biological targets. The compound is provided with a purity of 95% . RESEARCH APPLICATIONS: The structural motifs present in this compound are prevalent in pharmaceutical research. The imidazole ring is a well-known pharmacophore with demonstrated relevance in the development of anticancer agents . Scientific literature shows considerable and growing interest in imidazole-based compounds as potential anticancer therapeutics, with research publications on the topic steadily increasing over recent decades . Furthermore, the thiophene moiety is a common component in compounds investigated for various biological activities. Related nitrothiophene-carboxamide hybrids, for instance, have been explored as novel narrow-spectrum antibacterial agents that act as prodrugs requiring enzymatic activation . This suggests that this compound serves as a versatile chemical scaffold for constructing more complex molecules aimed at interacting with specific enzymatic pathways or cellular receptors. HANDLING AND SAFETY: This product is labeled with the GHS07 signal word "Warning" and requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must use appropriate personal protective equipment, including gloves and eye/face protection, and should handle the material only in a well-ventilated area . NOTE: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H11N3OS/c14-10(13-6-5-11-8-13)12-4-3-9-2-1-7-15-9/h1-2,5-8H,3-4H2,(H,12,14)

InChI Key

OLIDMQQFCWYMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves two key steps:

  • Formation of the imidazole-1-carboxamide core.
  • Introduction of the 2-(thiophen-2-yl)ethyl substituent via amide bond formation or alkylation.

Two main approaches are reported in the literature:

  • Direct coupling of 1H-imidazole-1-carboxylic acid derivatives with 2-(thiophen-2-yl)ethyl amines.
  • Cyclization of propargylic ureas or related intermediates that bear the thiophene substituent.

Synthesis via Propargylic Ureas and Intramolecular Cyclization

A robust and efficient method for synthesizing imidazole-1-carboxamide derivatives involves the intramolecular hydroamidation of propargylic ureas catalyzed by organic bases. This approach was detailed in a 2019 study published in the Journal of Organic Chemistry.

Key features of this method:

  • Starting materials: Propargylic ureas bearing the 2-(thiophen-2-yl)ethyl substituent on the nitrogen.
  • Catalysts: Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).
  • Solvents: Anhydrous acetonitrile.
  • Conditions: Mild temperatures ranging from room temperature to 100 °C.
  • Reaction: Intramolecular cyclization via hydroamidation of the alkyne functionality in the propargylic urea to form the imidazole-1-carboxamide ring.

Representative reaction conditions and yields:

Catalyst Temperature (°C) Solvent Yield (%) Notes
TBD (10%) 100 Anhydrous MeCN Quantitative Complete conversion in 1 h
TBD (10%) 22–23 (room temp) Anhydrous MeCN 82–93 Slightly lower yields at RT
BEMP (5%) Room temperature Anhydrous MeCN Quantitative Fast reaction, ~1 min completion

This method allows for excellent tolerance of functional groups including halogens and methoxy substituents on the aromatic rings, which is beneficial for the thiophene moiety. The reaction proceeds cleanly and can be purified by standard silica gel chromatography.

One-Pot Synthesis from Propargylic Amine and Isocyanate

An efficient one-pot procedure was developed using BEMP catalysis, where the propargylic amine containing the 2-(thiophen-2-yl)ethyl group is reacted directly with an isocyanate to form the desired imidazole-1-carboxamide in quantitative yields at room temperature.

Procedure summary:

  • Mix propargylic amine and isocyanate in acetonitrile.
  • Add 5 mol % BEMP catalyst.
  • Stir at room temperature for 1 hour.
  • Purify by silica gel chromatography.

This method avoids isolation of intermediates and is scalable, providing a practical route for synthesis.

Detailed Research Outcomes and Data Tables

Catalytic Activity and Yield Data for Propargylic Urea Cyclization

Entry Catalyst Catalyst Loading Temperature (°C) Solvent Yield (%) Notes
1 TBD 10 mol % 100 Anhydrous MeCN Quantitative Complete conversion, fast reaction
2 TBD 10 mol % 22–23 (RT) Anhydrous MeCN 82–93 Slightly lower yield at RT
3 MTBD 10 mol % 22–23 (RT) Anhydrous MeCN 82 Less effective than TBD
4 BTMG 10 mol % 22–23 (RT) Anhydrous MeCN 67 Less effective
5 DBU 10 mol % 22–23 (RT) Anhydrous MeCN 0 Inactive catalyst
6 TMG 10 mol % 22–23 (RT) Anhydrous MeCN 0 Inactive catalyst
7 BEMP 5 mol % Room temperature Anhydrous MeCN Quantitative Fast reaction (~1 min)

Optimization of Copper(II) Catalyst System for Imidazole Synthesis

Solvent Catalyst Oxidant Temp (°C) Yield (%) Notes
DCE Cu(OAc)2 (20 mol %) I2 (20%) 50 42 Baseline yield
Toluene Cu(OTf)2 (10 mol %) I2 (20%) 50 52 Improved yield with Cu(OTf)2
Toluene Cu(OTf)2 (10 mol %) I2 (20%) 70 59–60 Optimized temperature
Toluene Cu(OTf)2 (5 mol %) I2 (5%) 50 Trace Low catalyst loading ineffective

Summary and Recommendations

  • The most reliable and high-yielding method for preparing This compound is the base-catalyzed intramolecular hydroamidation of propargylic ureas, particularly using TBD or BEMP as catalysts in anhydrous acetonitrile at mild temperatures.
  • The one-pot BEMP-catalyzed approach from propargylic amine and isocyanate offers operational simplicity and quantitative yields at room temperature, making it highly attractive for scale-up.
  • Copper(II) triflate catalysis with iodine oxidant is effective for general imidazole synthesis but less suited for this specific carboxamide derivative.
  • Functional group tolerance is excellent in the propargylic urea cyclization method, allowing for the incorporation of the thiophene moiety without degradation.
  • Reaction conditions are mild, and purification is straightforward, supporting practical laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the thiophene and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted thiophene and imidazole derivatives.

Scientific Research Applications

Unfortunately, the search results do not provide specific information on the applications, data tables, or case studies for the compound N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide. However, the search results do offer some context regarding similar compounds and related chemical concepts:

Insights from the Search Results

  • Imidazoles and Biological Activity Imidazole derivatives, in general, possess a range of biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties . The nitrogen atom in the imine group can form hydrogen bonds, influencing cellular processes .
  • mPGES-1 Inhibitors Research has been conducted to identify inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1) using virtual fragment screening of aromatic bromides . 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid were identified as suitable chemical platforms for developing tighter mPGES-1 inhibitors .
  • Cosmetics Experimental design techniques are used to optimize the formulation of stable, safe, and effective cosmetic products . Studies include investigation of the influence of raw materials and their interactions .
  • N,N-Dimethyl benzamide N,N-Dimethyl benzamide was used as a benchmark to compare the role of the imidazole nitrogen atom . N-Me catalyst 3 showed a significant increase in relative reaction rate compared to the parent imidazole, whilst the N-t-Bu catalyst 4 reaction rate dropped .
  • N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide PubChem has data on a similar compound, N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide, including its structure, chemical names, and properties .

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide Imidazole-carboxamide Thiophen-2-yl ethyl Potential antifungal/antimicrobial N/A
Imazalil (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) Imidazole-carboxamide Trichlorophenoxy ethyl Agricultural fungicide
N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide Imidazole-carboxamide Trifluoroethyl Hypothetical enhanced metabolic stability
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole Bromophenyl-thiazole, triazole linker Antibacterial (docking studies indicated)
5-Nitro-1H-imidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) Nitroimidazole Nitro group, aryl ethanol Antibacterial (via nitro group activation)

Physicochemical Properties

  • Lipophilicity : The thiophen-2-yl ethyl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the trifluoroethyl group in N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects .
  • This contrasts with the electron-withdrawing trichlorophenoxy group in imazalil, which may reduce electron density at the imidazole ring .

Structural and Crystallographic Insights

  • Crystal Packing: Tools like Mercury (Cambridge Crystallographic Data Centre) enable comparison of intermolecular interactions. For example, imazalil’s trichlorophenoxy group may engage in halogen bonding, whereas the thiophene’s sulfur could participate in weaker CH-π or van der Waals interactions .

Biological Activity

N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an imidazole ring and a thiophene moiety. Its molecular formula is C11_{11}H12_{12}N4_{4}OS, with a molecular weight of approximately 221.28 g/mol. The compound’s structure contributes to its potential pharmacological properties, particularly in targeting various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.30

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. Studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation processes. The IC50_{50} values for COX-2 inhibition are reported as follows:

Compound IC50_{50} (µM)
This compound0.04
Celecoxib0.04

This indicates comparable potency to established anti-inflammatory drugs, highlighting its therapeutic potential.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. Molecular docking studies have provided insights into its binding affinities and modes of action, suggesting that the imidazole nitrogen plays a crucial role in its efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of this compound derivatives, exploring their biological activities:

  • Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their antimicrobial activities using disk diffusion methods. The most active derivative exhibited an MIC value of 0.22 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Assessment : Another study investigated the anti-inflammatory effects using animal models, demonstrating significant reduction in paw edema induced by carrageenan . The results indicated that compounds similar to this compound could provide therapeutic benefits in inflammatory conditions.
  • Structure–Activity Relationship (SAR) : Research has highlighted the importance of the thiophene moiety in enhancing biological activity compared to other similar compounds lacking this feature . This emphasizes the role of structural components in modulating pharmacological effects.

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